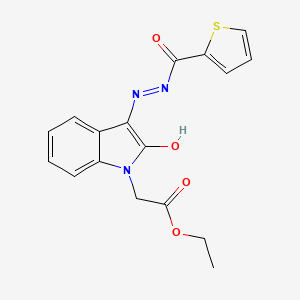

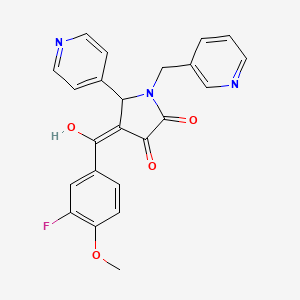

4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

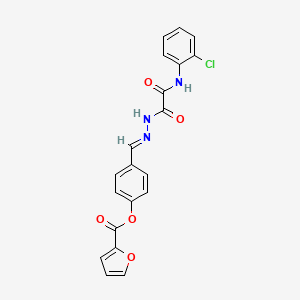

4-(3-Fluoro-4-méthoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylméthyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé présente un noyau pyrrole substitué par des groupes benzoyle fluorés, méthoxy, hydroxy et pyridinyle, qui contribuent à ses propriétés chimiques et sa réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 4-(3-Fluoro-4-méthoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylméthyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante comprend:

Formation du noyau pyrrole: Le cycle pyrrole peut être synthétisé via la synthèse de Paal-Knorr, où un composé 1,4-dicarbonyle réagit avec une amine en conditions acides.

Réactions de substitution:

Hydroxylation: Le groupe hydroxy peut être introduit par oxydation sélective d'un composé précurseur à l'aide de réactifs tels que le réactif de Jones ou le PCC (chlorochromate de pyridinium).

Substitution pyridinyle: Les groupes pyridinyle peuvent être introduits par des réactions de substitution nucléophile à l'aide de dérivés de pyridine et de groupes partants appropriés.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus afin d'assurer un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie et la cristallisation.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation: Le groupe hydroxy peut subir une oxydation pour former une cétone ou un aldéhyde.

Réduction: Le groupe carbonyle dans la partie benzoyle peut être réduit en alcool.

Substitution: L'atome de fluor peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants

Oxydation: Réactif de Jones, PCC ou KMnO₄.

Réduction: NaBH₄ (borohydrure de sodium) ou LiAlH₄ (hydrure de lithium et d'aluminium).

Substitution: Nucléophiles tels que les amines, les thiols ou les alcoolates en présence d'une base.

Principaux produits

Oxydation: Formation de cétones ou d'aldéhydes.

Réduction: Formation d'alcools.

Substitution: Formation de dérivés substitués avec divers groupes fonctionnels.

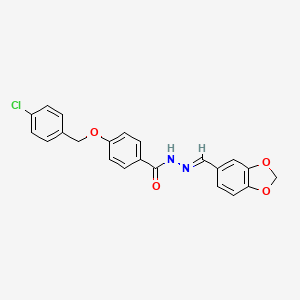

Applications De Recherche Scientifique

Chimie

En chimie, ce composé peut être utilisé comme élément constitutif de la synthèse de molécules plus complexes. Ses groupes fonctionnels uniques en font un intermédiaire polyvalent en synthèse organique.

Biologie

En recherche biologique, ce composé peut être étudié pour son potentiel en tant que sonde biochimique ou en tant que composé principal dans la découverte de médicaments. Ses caractéristiques structurelles suggèrent qu'il pourrait interagir avec diverses cibles biologiques.

Médecine

En médecine, ce composé pourrait être exploré pour ses propriétés pharmacologiques. La présence de fluor et de groupes pyridinyle améliore souvent la bioactivité et la stabilité métabolique des candidats médicaments.

Industrie

Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ou en tant que catalyseur dans les réactions chimiques en raison de ses propriétés électroniques uniques.

5. Mécanisme d'action

Le mécanisme d'action de 4-(3-Fluoro-4-méthoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylméthyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one dépendrait de son application spécifique. Généralement, il pourrait interagir avec des cibles moléculaires telles que les enzymes, les récepteurs ou les acides nucléiques. L'atome de fluor peut améliorer l'affinité de liaison par liaison hydrogène ou interactions de Van der Waals, tandis que les groupes pyridinyle pourraient faciliter les interactions de type π-π avec les résidus aromatiques des protéines.

Mécanisme D'action

The mechanism of action of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom may enhance binding affinity through hydrogen bonding or van der Waals interactions, while the pyridinyl groups could facilitate π-π stacking interactions with aromatic residues in proteins.

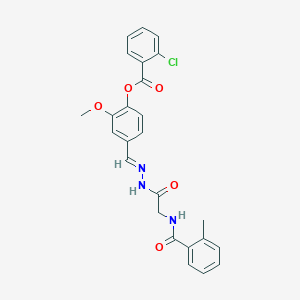

Comparaison Avec Des Composés Similaires

Composés similaires

4-(3-Fluorobenzoyl)-3-hydroxy-1-(pyridin-3-ylméthyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one: Il manque le groupe méthoxy, ce qui peut affecter sa réactivité et son activité biologique.

4-(4-Méthoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylméthyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one: Il manque l'atome de fluor, ce qui peut réduire son affinité de liaison et sa stabilité métabolique.

4-(3-Fluoro-4-méthoxybenzoyl)-3-hydroxy-1-(pyridin-2-ylméthyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one: Variation de la position du groupe pyridinyle, ce qui peut influencer son interaction avec les cibles biologiques.

Unicité

La combinaison de fluor, méthoxy, hydroxy et de groupes pyridinyle dans 4-(3-Fluoro-4-méthoxybenzoyl)-3-hydroxy-1-(pyridin-3-ylméthyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one la rend unique. Cet arrangement spécifique de groupes fonctionnels peut conduire à une réactivité chimique et une activité biologique distinctes, la différenciant de composés similaires.

Propriétés

Numéro CAS |

618074-69-4 |

|---|---|

Formule moléculaire |

C23H18FN3O4 |

Poids moléculaire |

419.4 g/mol |

Nom IUPAC |

(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C23H18FN3O4/c1-31-18-5-4-16(11-17(18)24)21(28)19-20(15-6-9-25-10-7-15)27(23(30)22(19)29)13-14-3-2-8-26-12-14/h2-12,20,28H,13H2,1H3/b21-19+ |

Clé InChI |

VAEXITDOGVIFOR-XUTLUUPISA-N |

SMILES isomérique |

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)/O)F |

SMILES canonique |

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015159.png)

![Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12015168.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12015170.png)

![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12015182.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12015196.png)

![2-(4-Chlorophenyl)-5-(2-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12015221.png)